molecular formula C17H17N3O B7515222 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide

Cat. No. B7515222
M. Wt: 279.34 g/mol
InChI Key: JRSOEADNJSBXHQ-UHFFFAOYSA-N
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Description

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained interest due to its ability to inhibit the activity of a specific protein kinase, which is involved in various cellular processes.

Mechanism of Action

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide inhibits the activity of a specific protein kinase, which is involved in various cellular processes. The inhibition of this kinase leads to the modulation of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. The exact mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis in cancer cells, and modulate the immune response. In addition, the compound has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of various inflammatory and autoimmune disorders.

Advantages and Limitations for Lab Experiments

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis method has been published in several research papers. In addition, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which makes it difficult to use in in vitro assays. In addition, the compound has poor pharmacokinetic properties, which make it difficult to use in in vivo experiments.

Future Directions

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has several potential future directions. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications. The compound could be further optimized to improve its pharmacokinetic properties, which would make it more suitable for in vivo experiments. In addition, the compound could be used in combination with other therapeutic agents to enhance its efficacy. Further research is also needed to fully understand the mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide and its potential applications in various diseases.

Synthesis Methods

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then used to obtain the final product. The detailed synthesis method has been published in several research papers, and the compound has been successfully synthesized in various laboratories.

Scientific Research Applications

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. The inhibition of this kinase has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(15-8-5-6-10-18-15)19-17(21)14-11-20(2)16-9-4-3-7-13(14)16/h3-12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOEADNJSBXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-pyridin-2-ylethyl)indole-3-carboxamide

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